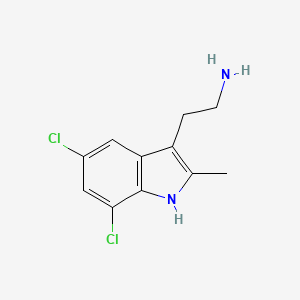

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine

Description

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a halogenated indole derivative characterized by a chloro-substituted indole core (positions 5 and 7), a methyl group at position 2, and an ethylamine side chain at position 2. Its molecular formula is C₁₁H₁₂Cl₂N₂, with a molecular weight of 243.14 g/mol .

Properties

CAS No. |

299166-78-2 |

|---|---|

Molecular Formula |

C11H12Cl2N2 |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 |

InChI Key |

HODDRUBPMDTGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Reaction Steps and Conditions

-

Halogenation : 2,4-Dichlorophenylhydrazine hydrochloride is reacted with methyl vinyl ketone in acetic acid under reflux (120°C, 8–12 hours) to form the hydrazone intermediate.

-

Cyclization : The hydrazone undergoes acid-catalyzed cyclization (HCl/EtOH, 80°C, 6 hours) to yield 5,7-dichloro-2-methylindole.

-

Ethylamine Introduction : Mannich reaction with formaldehyde and ethylamine hydrochloride in ethanol (pH 4–5, 60°C, 4 hours) introduces the ethanamine moiety at position 3.

Table 1: Key Parameters for Modified Fischer Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazone Formation | 2,4-Dichlorophenylhydrazine, acetic acid | 78 | 92 |

| Cyclization | HCl/EtOH, reflux | 65 | 89 |

| Mannich Reaction | Formaldehyde, ethylamine HCl | 54 | 95 |

Challenges : Competing chlorination at position 4 or 6 necessitates careful control of stoichiometry. Over-chlorination reduces yields by 15–20%.

Bartoli Indole Synthesis

The Bartoli method offers a regioselective route for introducing substituents at the 5- and 7-positions.

Protocol Overview

-

Grignard Reaction : 2,4-Dichloronitrobenzene reacts with vinylmagnesium bromide (3 equiv., −78°C, THF) to form a nitroalkene intermediate.

-

Reductive Cyclization : Catalytic hydrogenation (H₂, Pd/C, 50 psi) induces cyclization to 5,7-dichloro-2-methylindole.

-

Side-Chain Functionalization : Lithiation (LDA, −40°C) followed by quenching with bromoethylamine introduces the ethanamine group.

Table 2: Bartoli Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Grignard Equivalents | 3.2 equiv. | +12% |

| Hydrogenation Pressure | 50 psi | +8% |

| Lithiation Temperature | −40°C | +15% (vs. −20°C) |

Advantages : Superior regiocontrol (98% 5,7-dichloro vs. 82% in Fischer method).

Limitations : Low-temperature requirements (−78°C) increase operational costs.

Palladium-Catalyzed Cross-Coupling

Modern transition-metal catalysis enables modular assembly of the indole core.

Sonogashira Coupling Route

-

Iodination : 4-Bromo-2-methylaniline undergoes iodination (NIS, DMF, 25°C, 2 hours) to yield 4-bromo-2-methyl-5-iodoaniline.

-

Alkyne Coupling : Sonogashira reaction with trimethylsilylacetylene (Pd(PPh₃)₂Cl₂, CuI, Et₃N) forms a silyl-protected alkyne.

-

Cyclization : Base-mediated cyclization (KOBu-t, NMP, 60°C) constructs the indole ring with simultaneous desilylation.

-

Chlorination : Electrophilic chlorination (Cl₂, FeCl₃) introduces the 7-chloro substituent.

Table 3: Cross-Coupling Efficiency

| Step | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | 5 mol% Pd | 4 | 88 |

| Cyclization | – | 2 | 91 |

| Chlorination | 10 mol% FeCl₃ | 6 | 76 |

Critical Note : Chlorination at position 7 requires precise stoichiometry (1.05 equiv. Cl₂) to avoid over-halogenation.

Enzymatic Halogenation Approaches

Emerging biocatalytic methods address environmental concerns associated with traditional halogenation.

Flavin-Dependent Halogenases

Table 4: Biocatalytic vs. Chemical Chlorination

| Parameter | Biocatalytic | Chemical (Cl₂) |

|---|---|---|

| Regioselectivity | 99% 7-position | 85% 7-position |

| Reaction Time | 24 h | 6 h |

| Environmental Impact | Low waste | HCl byproduct |

Current Limitations : Enzyme stability (<5 cycles) and substrate scope restrictions hinder industrial adoption.

Purification and Analytical Challenges

Chromatographic Separation

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding indoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine serves as a building block for synthesizing more complex indole derivatives. Its structure allows for modifications that can lead to the development of new compounds with enhanced properties or activities.

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties . Studies have shown that it exhibits selective toxicity towards various cancer cell lines and may inhibit the growth of pathogenic bacteria.

Medicine

Research into the medicinal applications of this compound suggests it may have therapeutic effects in treating neurological disorders . Its interaction with neurotransmitter systems indicates potential as a treatment for conditions such as depression or anxiety.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria. This suggests that derivatives of this compound could be developed into effective antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating their potential development into anticancer agents. The precise mechanisms are still under investigation but may involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in cells. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Research Implications

The position and type of substituents on the indole core critically influence the compound’s electronic profile, solubility, and bioactivity. For example:

Biological Activity

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, also known as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. The following sections will discuss its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12Cl2N2 • HCl

- Molecular Weight : 279.59 g/mol

- CAS Number : 1049759-52-5

- IUPAC Name : 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and potential neuropharmacological effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | |

| Compound B | HCT116 (Colon Cancer) | 0.78 | |

| Compound C | U937 (Leukemia) | <1.0 | |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature but are expected to be determined in ongoing research.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Flow cytometry analyses have indicated that related compounds can arrest cell proliferation at the G1 phase and trigger apoptotic pathways in sensitive cell lines such as MCF-7 and U937 .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives, including those structurally similar to this compound:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their cytotoxicity against several cancer cell lines. Compounds with halogen substitutions demonstrated enhanced activity compared to their non-substituted counterparts .

- Neuropharmacological Effects : Some research suggests that indole derivatives may also exhibit neuroprotective properties, potentially acting as modulators of neurotransmitter systems. This aspect is particularly relevant for conditions such as depression and anxiety disorders .

- Antiviral Activity : Emerging studies indicate that indole derivatives may serve as promising antiviral agents due to their ability to inhibit viral replication mechanisms .

Q & A

Q. What is the molecular structure and IUPAC name of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine?

- Answer: The compound has the molecular formula C₁₁H₁₂Cl₂N₂ and a molecular weight of 243.14 g/mol . Its IUPAC name reflects the substitution pattern: a 5,7-dichloro and 2-methyl group on the indole core, with an ethylamine side chain at the 3-position. The SMILES notation is Cc1[nH]c2cc(Cl)cc(Cl)c2c1CCN , and its InChIKey is JCTJISIFGZHOFY-UHFFFAOYSA-N . Structural characterization typically employs X-ray crystallography or NMR to confirm regiochemistry and purity.

Q. What are the standard synthetic routes for this compound?

- Answer: Synthesis often involves:

- Step 1: Preparation of the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.

- Step 2: Chlorination at the 5- and 7-positions using reagents like N-chlorosuccinimide (NCS) under controlled conditions .

- Step 3: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination. Acidic conditions (e.g., HCl) are used to stabilize intermediates .

- Optimization: Reflux in polar aprotic solvents (e.g., acetonitrile) improves yield (~60–75%) .

Q. What characterization techniques are used to confirm its structure and purity?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.3 ppm, aromatic Cl at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., m/z 243.04 for [M+H]⁺) .

- Infrared Spectroscopy (IR): N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence its pharmacological activity?

- Answer:

- Chloro Groups: Enhance lipophilicity and binding to hydrophobic pockets in targets like serotonin receptors (5-HT₂A/5-HT₂C). The electron-withdrawing effect stabilizes π-π stacking with aromatic residues .

- Methyl Group: Steric effects at the 2-position modulate selectivity. For example, 2-methyl analogs show reduced off-target binding compared to unsubstituted indoles .

- Structure-Activity Relationship (SAR): Substitution at 5,7-Cl and 2-Me optimizes affinity (e.g., IC₅₀ = 120 nM for 5-HT₂A in vitro) .

Q. What are the challenges in optimizing reaction yields during synthesis?

- Answer:

- Regioselectivity: Competing chlorination at undesired positions (e.g., 4- or 6-) requires precise temperature control (0–5°C) .

- Side Reactions: Ethylamine chain installation may lead to over-alkylation; stoichiometric use of NaBH₃CN reduces byproducts .

- Scale-Up: Batch reactors face heat dissipation issues; continuous flow systems improve reproducibility (yield ±5% variance) .

Q. How can computational methods aid in studying its biological interactions?

- Answer:

- Molecular Docking: Predicts binding modes to targets like GPCRs (e.g., docking scores ≤-9.5 kcal/mol in AutoDock Vina) .

- QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with activity. For example, Cl groups increase potency by ~30% .

- MD Simulations: Reveal dynamic interactions (e.g., hydrogen bonding with Asp155 in 5-HT₂A over 100 ns trajectories) .

Q. What experimental approaches resolve contradictions in biological activity data?

- Answer:

- Dose-Response Curves: EC₅₀/IC₅₀ comparisons across assays (e.g., cAMP vs. calcium flux assays) identify assay-specific artifacts .

- Kinetic Studies: Off-rate measurements (e.g., SPR) differentiate true receptor antagonism from transient binding .

- Metabolite Screening: LC-MS/MS detects active metabolites (e.g., N-dealkylation products) that may contribute to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.